N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide
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Overview
Description
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a propynylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, propargylamine, and glycidol.
Step 1: The 4-fluorobenzaldehyde undergoes a condensation reaction with glycidol to form 2-(4-fluorophenyl)-2-hydroxyethanol.
Step 2: The resulting 2-(4-fluorophenyl)-2-hydroxyethanol is then reacted with propargylamine in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(4-fluorophenyl)-2-oxoethylacetamide.
Reduction: Formation of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the hydroxyethyl and propynylamino groups contribute to its overall activity by facilitating interactions with the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide
- N-[2-(4-bromophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide
- N-[2-(4-methylphenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide
Uniqueness
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(prop-2-ynylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-7-15-9-13(18)16-8-12(17)10-3-5-11(14)6-4-10/h1,3-6,12,15,17H,7-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMWFILORQETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(=O)NCC(C1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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